molecular formula C7H3Br2NS B1454926 2,5-Dibromobenzothiazole CAS No. 1019111-64-8

2,5-Dibromobenzothiazole

Cat. No. B1454926
M. Wt: 292.98 g/mol
InChI Key: XJVJGOIARLIDRN-UHFFFAOYSA-N
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Description

“2,5-Dibromobenzothiazole” is a chemical compound with the molecular formula C7H3Br2NS . It is a solid substance and has a molecular weight of 292.98 .


Molecular Structure Analysis

The molecular structure of “2,5-Dibromobenzothiazole” consists of a benzothiazole core with bromine atoms at the 2nd and 5th positions . The InChI code for this compound is 1S/C7H3Br2NS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H .


Physical And Chemical Properties Analysis

“2,5-Dibromobenzothiazole” is a solid substance . It has a molecular weight of 292.98 and a molecular formula of C7H3Br2NS . The compound should be stored under an inert atmosphere at 2-8°C .

Scientific Research Applications

Application in Anti-tubercular Compounds

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Benzothiazole derivatives have been synthesized and used as anti-tubercular compounds . These compounds have shown in vitro and in vivo activity against tuberculosis .
  • Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
  • Results or Outcomes : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Application in Pharmaceutical Chemistry

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : 2-arylbenzothiazoles are versatile scaffolds which have gigantic biological and industrial applications . They have been used in the synthesis of a variety of biologically active compounds .
  • Methods of Application : This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .
  • Results or Outcomes : The 2-arylbenzothiazoles have been found to possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .

Application in Bacterial Detection

  • Scientific Field : Microbiology
  • Summary of the Application : 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives are used in bacterial detection .
  • Methods of Application : The derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities .
  • Results or Outcomes : These derivatives have been used effectively for bacterial detection .

Application in OLEDs

  • Scientific Field : Material Science
  • Summary of the Application : Benzothiazole derivatives are used as electrophosphorescent emitters in OLEDs .
  • Methods of Application : The specific methods of application in OLEDs would depend on the specific type of OLED and the desired properties .
  • Results or Outcomes : The use of these derivatives in OLEDs has resulted in improved performance and efficiency .

Application in Anti-HIV Drugs

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Benzothiazole derivatives have been used in the development of anti-HIV drugs .
  • Methods of Application : The specific methods of application would depend on the specific type of drug and the desired properties .
  • Results or Outcomes : The use of these derivatives in anti-HIV drugs has shown promising results .

Application in Anti-Parkinson Drugs

  • Scientific Field : Neuropharmacology
  • Summary of the Application : Benzothiazole derivatives have been used in the development of anti-Parkinson drugs .
  • Methods of Application : The specific methods of application would depend on the specific type of drug and the desired properties .
  • Results or Outcomes : The use of these derivatives in anti-Parkinson drugs has shown promising results .

Safety And Hazards

“2,5-Dibromobenzothiazole” is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

Benzothiazole derivatives, including “2,5-Dibromobenzothiazole”, have been the subject of extensive research due to their wide range of biological activities . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2,5-dibromo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVJGOIARLIDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677314
Record name 2,5-Dibromo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromobenzothiazole

CAS RN

1019111-64-8
Record name 2,5-Dibromo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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